molecular formula C7H5ClFNO2 B1429207 Methyl 6-chloro-2-fluoronicotinate CAS No. 1093880-34-2

Methyl 6-chloro-2-fluoronicotinate

Cat. No. B1429207
M. Wt: 189.57 g/mol
InChI Key: QDBMCQOUBIVORI-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-2-fluoronicotinate” is a chemical compound with the CAS Number: 1093880-34-2 . It has a molecular weight of 189.57 and its IUPAC name is "methyl 6-chloro-2-fluoronicotinate" .


Molecular Structure Analysis

The InChI code for “Methyl 6-chloro-2-fluoronicotinate” is 1S/C7H5ClFNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 6-chloro-2-fluoronicotinate” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Methyl 6-chloro-2-fluoronicotinate is utilized as an intermediate in the synthesis of various biologically active compounds, particularly in anticancer drug development. For instance, it was used in the efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate for several anticancer drugs. This synthesis involves a two-step process including substitution and hydrolysis, with a total yield of 63.69% (Zhang et al., 2019).

Pharmaceutical Intermediate Synthesis

It also plays a role in the synthesis of key pharmaceutical intermediates. A practical example is the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a significant intermediate in pharmaceutical manufacturing. The synthesis involves regioselective chlorination and highly selective monodechlorination steps (Wang et al., 2006).

Chemical Reaction Mechanism Studies

Studies on chemical reaction mechanisms also use methyl 6-chloro-2-fluoronicotinate or its derivatives. One study explored the displacement of Cl substituent in chlorofluorotoluene in corona discharge, providing insights into the roles of various functional groups in chemical reactions (Chae, Lim, & Lee, 2016).

Molecular Spectroscopy

In molecular spectroscopy, compounds like 2-chloro-4-fluorotoluene, closely related to methyl 6-chloro-2-fluoronicotinate, have been investigated for their internal rotation and nuclear quadrupole coupling using microwave spectroscopy and quantum chemistry. Such studies contribute to understanding molecular structures and dynamics (Nair et al., 2020).

Torsional Barrier Studies

Research has been conducted on the barriers to methyl torsion in molecules like 2-fluoro-6-chlorotoluene, providing insights into the effects of ortho-substituents on molecular torsional potential. This is relevant for understanding the stereochemical properties of related compounds (Walker, Richard, & Weisshaar, 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H320, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

methyl 6-chloro-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBMCQOUBIVORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732318
Record name Methyl 6-chloro-2-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-2-fluoronicotinate

CAS RN

1093880-34-2
Record name Methyl 6-chloro-2-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-6-fluoropyridine (298 mg, 2.3 mmol) was taken up in tetrahydrofuran (11.4 mL) and cooled to −78° C. n-Butyllithium (1.42 mL of 1.6 M in hexanes, 2.3 mmol) was added dropwise over 5 min. The solution was stirred for 30 minutes and methyl chloroformate (0.3 mL, 3.9 mmol) was added dropwise over 15 minutes. The resulting mixture was stirred at −78° C. for 2 hrs and then warmed to 0° C. and stirred for 3 hours. The reaction was then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organics were dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude residue was purified by flash chromatography (silica, 0-17% ethyl acetate/hexanes) to afford the title compound as a white solid.
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298 mg
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0.3 mL
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11.4 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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